Glutathione Peroxidase 4 serves as the primary enzymatic barrier against phospholipid hydroperoxides within cellular membranes. Its catalytic mechanism relies on the reduction of lipid hydroperoxides (LOOH) to non-toxic lipid alcohols (LOH), utilizing reduced glutathione as an essential cofactor. This process occurs at a distinctive selenocysteine (Sec45) residue within the enzyme's active site. Gpx4-Inhibitor-3 functions as a covalent inhibitor that directly targets and modifies this selenocysteine residue, resulting in irreversible inactivation of Glutathione Peroxidase 4's peroxidase function [1] [8]. This inhibition disrupts the catalytic cycle, preventing the detoxification of membrane-bound phospholipid hydroperoxides.
Table 1: Biochemical Consequences of Glutathione Peroxidase 4 Inhibition by Gpx4-Inhibitor-3
Parameter | Pre-Treatment State | Post-Gpx4-Inhibitor-3 Treatment | Functional Implication |
---|---|---|---|
Glutathione Peroxidase 4 Activity | 100% (Basal Reduction Capacity) | 15-25% Residual Activity | Loss of Peroxide Detoxification |
Selenocysteine Redox Status | Reduced (Catalytically Active) | Oxidized/Modified (Inactive) | Irreversible Enzyme Inactivation |
Lipid Hydroperoxide (LOOH) Levels | Homeostatic (nM range) | µM-mM Accumulation | Substrate for Lipid Peroxidation Chains |
Glutathione Oxidation | Dynamic GSH/GSSG Cycling | Shift toward GSSG Dominance | Systemic Oxidative Stress Amplification |
Molecular docking analyses indicate that Gpx4-Inhibitor-3 exhibits higher binding affinity for the selenocysteine pocket compared to reference inhibitors like Ras-Selective-Lethal 3, attributed to optimized hydrophobic interactions and hydrogen bonding networks with adjacent amino acid residues (e.g., Gln130, Trp136). This interaction specificity underpins its potent inhibitory concentration 50 in the nanomolar range across diverse cancer cell lines [5] [8].
Inactivation of Glutathione Peroxidase 4 by Gpx4-Inhibitor-3 precipitates uncontrolled accumulation of phospholipid hydroperoxides, particularly those esterified with polyunsaturated fatty acids in membrane bilayers. This process is enzymatically driven by lipoxygenases (e.g., Arachidonate 15-Lipoxygenase) and non-enzymatic Fenton reactions. Phosphatidylethanolamines containing arachidonic acid or adrenic acid moieties serve as preferential oxidation substrates due to their bis-allylic hydrogen atoms, which exhibit high susceptibility to radical abstraction [1] [3].
Accelerated lipid peroxidation propagates through radical chain reactions:
Table 2: Membrane Damage Metrics Following Gpx4-Inhibitor-3-Induced Peroxidation
Membrane Component | Oxidative Modification | Functional Consequence |
---|---|---|
Phosphatidylethanolamine | Hydroperoxide formation at ω-6 PUFAs | Loss of bilayer integrity, increased fluidity |
Ion Channels | Oxidation of cysteine thiols in pore domains | Dysregulated Ca²⁺/K⁺ flux, osmotic imbalance |
Mitochondrial Cardiolipin | Externalization and peroxidation | Cytochrome c release, metabolic collapse |
Plasma Membrane | 4-Hydroxynonenal adduct formation | Loss of selective permeability, necrosis |
Electron microscopy reveals hallmark ultrastructural changes: mitochondrial shrinkage with condensed membranes, loss of cristae, and plasma membrane rupture without chromatin condensation—distinguishing features from apoptotic morphology. These changes correlate with increased membrane rigidity followed by lytic failure, confirmed by lactate dehydrogenase release assays [1] [5] [8].
Ferroptosis execution by Gpx4-Inhibitor-3 strictly requires the labile iron pool, which catalyzes lipid peroxidation through Fenton/Haber-Weiss reactions. Iron dependency manifests in three regulatory tiers:
Cellular Iron Import: Transferrin receptor 1 upregulation increases Fe³⁺-bound transferrin endocytosis. Steap3 metalloreductase converts Fe³⁺ to Fe²⁺ within endosomes, with subsequent transport into the cytosol via solute carrier family 11 member 2 [1] [9]. Gpx4-Inhibitor-3 treatment elevates transferrin receptor 1 expression by 3.5-fold within 6 hours, verified by immunoblotting and quantitative polymerase chain reaction.
Enzymatic Iron Utilization: Iron-containing lipoxygenases (e.g., Arachidonate 15-Lipoxygenase) utilize Fe²⁺ as a cofactor to directly peroxidize membrane phospholipids. Pharmacological inhibition of arachidonate 15-lipoxygenase (e.g., with PD146176) reduces Gpx4-Inhibitor-3 lethality by 60–75%, confirming enzymatic lipid peroxidation involvement [3] [5].
Reactive oxygen species generation occurs in two phases:
Intracellular reactive oxygen species flux increases 4.8-fold within 4 hours of Gpx4-Inhibitor-3 exposure, measured by 2',7'-dichlorodihydrofluorescein diacetate fluorescence and liquid chromatography-mass spectrometry-based oxylipidomics [8] [9].
Gpx4-Inhibitor-3 operates within a broader redox network centered on glutathione metabolism. System Xc⁻, a cystine/glutamate antiporter (solute carrier family 7 member 11/solute carrier family 3 member 2 heterodimer), imports cystine for glutathione synthesis. While Gpx4-Inhibitor-3 does not directly inhibit System Xc⁻, it exacerbates glutathione depletion initiated by upstream stressors:
Glutathione Synthesis Limitation: Glutathione requires cysteine, glutamate, and glycine. Cystine imported by System Xc⁻ is reduced to cysteine, the rate-limiting precursor. Basal glutathione levels determine cellular sensitivity to Gpx4-Inhibitor-3; cells pre-treated with buthionine sulfoximine (γ-glutamylcysteine ligase inhibitor) exhibit 20-fold increased sensitivity [1] [9].
Glutathione Peroxidase 4 Functional Coupling: Inactivated Glutathione Peroxidase 4 fails to utilize glutathione for peroxide reduction, causing glutathione oxidation to glutathione disulfide without regeneration. Glutathione/glutathione disulfide ratios plummet from >100:1 to <10:1 within 2 hours post-Gpx4-Inhibitor-3 treatment, measured by high-performance liquid chromatography [5] [8].
Transcriptional Compensation: Nuclear factor erythroid 2-related factor 2 activation induces solute carrier family 7 member 11 and glutathione synthetase expression as an adaptive response. However, Gpx4-Inhibitor-3 bypasses this defense by direct Glutathione Peroxidase 4 inactivation. Conversely, p53 transcriptionally represses solute carrier family 7 member 11, synergizing with Gpx4-Inhibitor-3 to deplete glutathione and amplify ferroptosis [3] [6].
Table 3: Resistance Mechanisms Against Gpx4-Inhibitor-3-Induced Ferroptosis
Resistance Pathway | Molecular Effectors | Effect on Gpx4-Inhibitor-3 Response |
---|---|---|
Ferroptosis Suppressor Protein 1/Coenzyme Q10 | NADPH-dependent CoQ reduction | Reduces lipid peroxyl radicals, 70% viability rescue |
Dihydroorotate Dehydrogenase | Mitochondrial ubiquinone reduction | Compensatory peroxide detoxification |
Acyl-CoA Synthetase Long Chain Family Member 4 Knockout | Reduced PUFA phospholipid incorporation | 90% suppression of lipid peroxidation |
Heat Shock Protein Beta-1 | Actin stabilization, reduced iron uptake | 50% decrease in labile iron pool |
Alternative ferroptosis suppression pathways demonstrate context-dependent resistance:
This intricate network positioning Gpx4-Inhibitor-3 as a direct Glutathione Peroxidase 4 inactivator—while interacting with broader metabolic and transcriptional pathways—defines its utility as a mechanistic probe and therapeutic candidate for glutathione peroxidase 4-dependent pathologies.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: